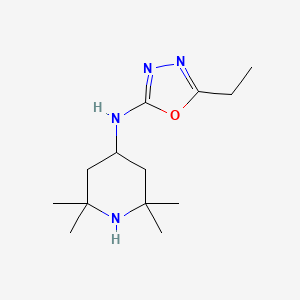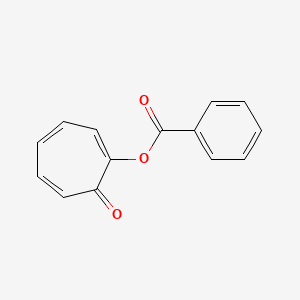![molecular formula C18H16F3NO2 B5684100 N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5684100.png)
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in scientific literature. In
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic activities. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and reduce the deposition of collagen in fibrotic tissues. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is its relatively low toxicity. Additionally, it has been shown to be stable under various experimental conditions. However, one limitation is that it is a synthetic compound and may not accurately mimic the effects of natural compounds found in living organisms.
Orientations Futures
There are several future directions for research on Compound X. One direction is to further explore its potential therapeutic applications in various disease models. Another direction is to investigate its mechanism of action in more detail. Additionally, it may be beneficial to study the pharmacokinetics and pharmacodynamics of Compound X to better understand its potential use in clinical settings.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process. The first step involves the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride to form 2-(chloroacetyl)-2,3-dihydro-1H-indene. This intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base to form Compound X.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-18(20,21)14-5-2-6-16(10-14)24-11-17(23)22-15-8-7-12-3-1-4-13(12)9-15/h2,5-10H,1,3-4,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXCWMHTGHEUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)


![9-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684036.png)
![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)

![(1S*,5R*)-6-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5684065.png)
![8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5684069.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(5-phenylisoxazol-3-yl)methyl]acetamide](/img/structure/B5684077.png)
![2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)

![6-methyl-4-[2-oxo-2-(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5684092.png)